Cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate
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Description
Cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential biological activities. It is a chromene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Characterization
Cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate and its derivatives are often studied in the context of organic synthesis and characterization. For instance, Mayekar et al. (2010) described the synthesis of a series of chalcones and cyclohexenone derivatives from 6-methoxy-2-naphthaldehyde. These compounds were characterized using various analytical techniques and screened for antimicrobial activity, highlighting the chemical's relevance in the development of new molecular frameworks with potential biological applications (Mayekar et al., 2010).
Reactions and Mechanisms
The compound and its related structures have been utilized to study various organic reactions and mechanisms. For example, Zhuo et al. (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with different olefins, yielding a variety of cycloadducts. This work helps in understanding the underlying mechanisms of such reactions and their potential applications in synthesizing complex organic molecules (Zhuo et al., 1995).
Structural Studies
The compound's derivatives have also been a subject of structural studies. For instance, the structure of Ethyl 4-(4-chlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylate was elucidated by single crystal X-ray diffraction, providing insights into the molecular structure and stereochemistry of such compounds (Mayekar et al., 2010).
In the title compound, researchers studied the conformation of the cyclohexane ring and the spatial arrangement of the methoxycarbonyl and carboxylate groups, contributing to the understanding of the structural aspects of similar organic compounds (J. Li, 2011).
properties
IUPAC Name |
cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-7-8-15-11(9-13)10-14(17(19)22-15)16(18)21-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBMXNGFGINFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate |
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